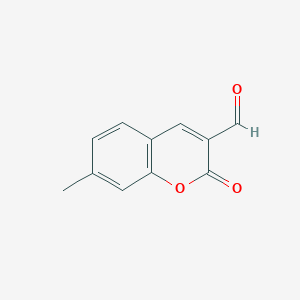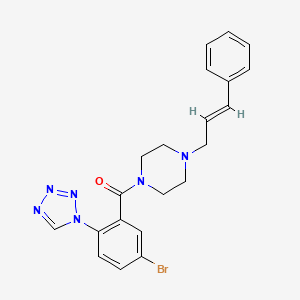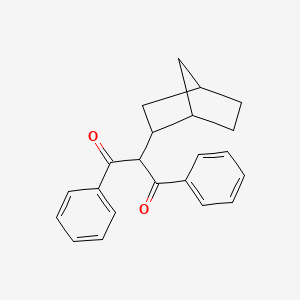
1,3-Diphenyl-2-(norbornane-2-yl)-1,3-propanedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Diphenyl-2-(norbornane-2-yl)-1,3-propanedione is an organic compound that features a unique combination of a diphenyl group and a norbornane moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Diphenyl-2-(norbornane-2-yl)-1,3-propanedione typically involves the following steps:
Aldol Condensation: The initial step may involve an aldol condensation reaction between benzaldehyde and a suitable ketone to form a diphenyl intermediate.
Cycloaddition Reaction: The intermediate can then undergo a Diels-Alder reaction with norbornene to introduce the norbornane moiety.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.
化学反応の分析
Types of Reactions
1,3-Diphenyl-2-(norbornane-2-yl)-1,3-propanedione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in electrophilic or nucleophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Halogenated derivatives.
科学的研究の応用
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of 1,3-Diphenyl-2-(norbornane-2-yl)-1,3-propanedione would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways. Detailed studies would be required to elucidate the exact mechanisms involved.
類似化合物との比較
Similar Compounds
1,3-Diphenyl-1,3-propanedione: Lacks the norbornane moiety, which may affect its reactivity and applications.
2-(Norbornane-2-yl)-1,3-propanedione:
Uniqueness
1,3-Diphenyl-2-(norbornane-2-yl)-1,3-propanedione is unique due to the presence of both diphenyl and norbornane groups, which confer distinct chemical and physical properties
特性
分子式 |
C22H22O2 |
|---|---|
分子量 |
318.4 g/mol |
IUPAC名 |
2-(2-bicyclo[2.2.1]heptanyl)-1,3-diphenylpropane-1,3-dione |
InChI |
InChI=1S/C22H22O2/c23-21(16-7-3-1-4-8-16)20(19-14-15-11-12-18(19)13-15)22(24)17-9-5-2-6-10-17/h1-10,15,18-20H,11-14H2 |
InChIキー |
PVSUUICKWKHBIE-UHFFFAOYSA-N |
正規SMILES |
C1CC2CC1CC2C(C(=O)C3=CC=CC=C3)C(=O)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


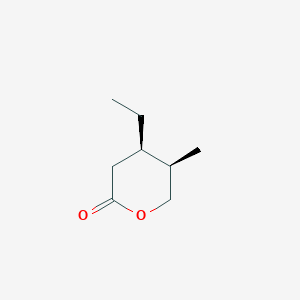
![(1R,4S)-4-(1,4-Dioxaspiro[4.5]decan-2-yl)cyclopent-2-en-1-ol](/img/structure/B15172885.png)
![1H-Pyrrolo[2,3-b]pyridine, 4-azido-5-bromo-3-iodo-1-[[2-(trimethylsilyl)ethoxy]methyl]-](/img/structure/B15172895.png)
![1-[1-(Thiophen-2-yl)ethenyl]pyrrolidine](/img/structure/B15172909.png)
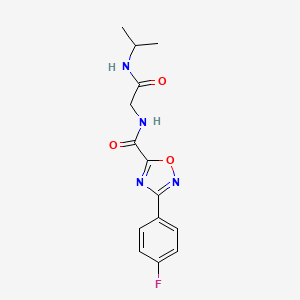
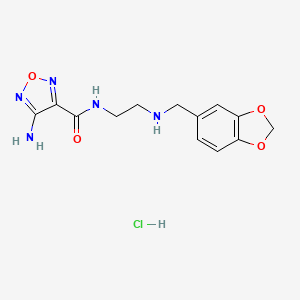
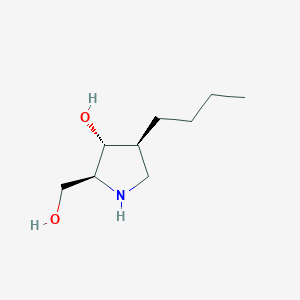
![4-Hydroxy-N,N,1,2-tetramethyl-5-[3-(2-methylphenyl)-3-oxopropyl]-1H-benzimidazole-6-carboxamide](/img/structure/B15172954.png)
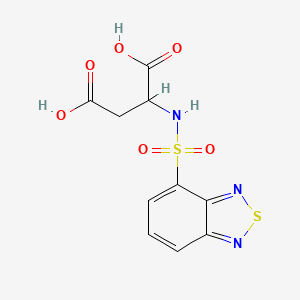
![2-Cyano-3-[4-(trifluoromethoxy)phenyl]prop-2-enamide](/img/structure/B15172970.png)
![1-[2-Methyl-1-(4-methylphenyl)prop-1-en-1-yl]-3-phenyl-1H-indene](/img/structure/B15172976.png)

